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molecular formula C8H9NO2 B140505 1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone CAS No. 135450-43-0

1-(6-(Hydroxymethyl)pyridin-2-yl)ethanone

Cat. No. B140505
M. Wt: 151.16 g/mol
InChI Key: HQJHOZUEJWJPKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07414036B2

Procedure details

To a THF (10 mL) solution of the silyl ether 2-Acetyl-6-(((tert-butyldimethylsilyl)oxy)methyl)pyridine (0.8 g, 3.0 mmol) was added tetrabutylammonium fluoride hydrate (870 mg, 3.3 mmol) at room temperature, and the mixture was stirred for 40 min. It was extracted with EtOAc (150 mL) and washed with water (6 mL×3) and brine (6 mL). The extract was dried over MgSO4 and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel eluted with hexane/EtOAc 4:1 to give the title compound (450 mg, 99%) as an oil. 1H NMR (CDCl3) δ 8.00 (d, 1H, J=7.2 Hz, H-3), 7.88 (m, 1H, H-4), 7.49 (d, 1H, J=7.7 Hz, H-5), 4.88 (d, 2H, J=5.0 Hz, CH2), 3.84 (d, 1H, J=3.2 Hz, OH), 2.78 (s, 3H, CH3); 13C NMR (CDCl3) δ 200.0 (CO), 159.1 (C-6), 152.7 (C-2), 138.0 (C-4), 124.4 (C-5), 120.8 (C-3), 64.3 (CH2), 26.3 (CH3).
Name
silyl ether 2-Acetyl-6-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
870 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][O:11][Si](C(C)(C)C)(C)C)[N:5]=1)(=[O:3])[CH3:2].[SiH3]O[SiH3].O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][OH:11])[N:5]=1)(=[O:3])[CH3:2] |f:0.1,2.3.4|

Inputs

Step One
Name
silyl ether 2-Acetyl-6-(((tert-butyldimethylsilyl)oxy)methyl)pyridine
Quantity
0.8 g
Type
reactant
Smiles
C(C)(=O)C1=NC(=CC=C1)CO[Si](C)(C)C(C)(C)C.[SiH3]O[SiH3]
Name
Quantity
870 mg
Type
reactant
Smiles
O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
It was extracted with EtOAc (150 mL)
WASH
Type
WASH
Details
washed with water (6 mL×3) and brine (6 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluted with hexane/EtOAc 4:1

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)(=O)C1=NC(=CC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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